5-Bromo-2-chloro-N-cyclohexylisonicotinamide
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Overview
Description
5-Bromo-2-chloro-N-cyclohexylisonicotinamide is a chemical compound with the molecular formula C12H14BrClN2O It is a derivative of isonicotinamide, featuring bromine and chlorine substituents on the aromatic ring, and a cyclohexyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-N-cyclohexylisonicotinamide typically involves the following steps:
Starting Material: The synthesis begins with 2-chloronicotinic acid.
Bromination: The 2-chloronicotinic acid undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane to yield 5-bromo-2-chloronicotinic acid.
Amidation: The 5-bromo-2-chloronicotinic acid is then reacted with cyclohexylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-N-cyclohexylisonicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common for this specific structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although care must be taken to avoid over-oxidation.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
5-Bromo-2-chloro-N-cyclohexylisonicotinamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Biological Studies: The compound can be used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-N-cyclohexylisonicotinamide involves its interaction with molecular targets in biological systems. The bromine and chlorine substituents can enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The cyclohexyl group can also influence the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloro-N-cyclohexylbenzamide
- 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
Comparison
Compared to similar compounds, 5-Bromo-2-chloro-N-cyclohexylisonicotinamide is unique due to its isonicotinamide backbone, which can confer different biological activities and chemical reactivity. The presence of both bromine and chlorine atoms also provides distinct electronic and steric properties that can influence its interactions with biological targets and its behavior in chemical reactions.
Properties
IUPAC Name |
5-bromo-2-chloro-N-cyclohexylpyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrClN2O/c13-10-7-15-11(14)6-9(10)12(17)16-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTMLXPYQYRFKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=NC=C2Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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